Field: Microbiology
Field: Organic Chemistry
Application: Cyclohexanepentanoic acid is involved in the oxidation of cyclohexene to adipic acid
Method: The oxidation of neat cyclohexene by aqueous hydrogen peroxide to adipic acid is selectively achieved in good yield (46%), in the presence of the recyclable C-homoscorpionate iron (II) complex [FeCl2 {κ3 -HC (pz)3 }] (pz = pyrazol-1-yl) and microwave irradiation, by a nitrous oxide-free protocol.
Results: The direct oxidation of cyclohexene by aqueous hydrogen peroxide to adipic acid is selectively achieved in good yield (46%).
Field: Biotechnology
Application: Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics.
Field: Chemical Industry
Application: Cyclohexanepentanoic acid could potentially be used in the oxidation of cyclohexane via an aerobic oxidative process.
Field: Organic Chemistry
Cyclohexanepentanoic acid is an organic compound with the molecular formula C₁₁H₂₀O₂ and a CAS number of 5962-88-9. It features a cyclohexane ring attached to a pentanoic acid chain, making it a unique structure among carboxylic acids. This compound is typically a colorless liquid at room temperature and has a molecular weight of 184.28 g/mol .
These reactions are significant for its potential applications in synthetic chemistry .
Cyclohexanepentanoic acid can be synthesized through several methods:
Cyclohexanepentanoic acid finds applications in various fields:
Interaction studies involving cyclohexanepentanoic acid focus on its reactivity with other compounds. For instance, it may interact with various metal ions, affecting its solubility and stability in different environments. Additionally, studies on its metabolic pathways could provide insights into its interactions within biological systems, particularly regarding lipid metabolism .
Several compounds share structural similarities with cyclohexanepentanoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclohexanecarboxylic Acid | Carboxylic Acid | Simpler structure; lacks the pentanoic chain |
| Pentanoic Acid | Straight-chain Carboxylic | Linear structure; no cyclic component |
| Caprylic Acid | Medium-chain Fatty Acid | Contains eight carbon atoms; used in food applications |
| Dodecanoic Acid | Long-chain Fatty Acid | Contains twelve carbon atoms; solid at room temperature |
Cyclohexanepentanoic acid is unique due to its combination of cyclic and linear structures, which may impart distinct chemical properties compared to these similar compounds .
Cyclohexanepentanoic acid exhibits well-defined phase transition characteristics that are fundamental to understanding its thermodynamic behavior. The compound demonstrates a melting point of 16-17°C [1] [2] [3], positioning it as a low-melting organic solid at ambient temperature. This relatively low melting point can be attributed to the flexible aliphatic chain structure combined with the cyclohexyl ring, which prevents efficient molecular packing in the crystalline state.
The boiling point behavior shows significant pressure dependence, with values of 126-127°C at 0.5 mmHg and 318.9°C at 760 mmHg [1] [2] [3]. This substantial difference illustrates the compound's sensitivity to pressure variations and indicates moderate intermolecular forces primarily governed by van der Waals interactions and hydrogen bonding through the carboxylic acid functionality.
| Property | Value | Pressure | Source |
|---|---|---|---|
| Melting Point | 16-17°C | Atmospheric | [1] [2] [3] |
| Boiling Point | 126-127°C | 0.5 mmHg | [1] [2] [3] |
| Boiling Point | 318.9°C | 760 mmHg | [2] |
The phase transition data reveals that cyclohexanepentanoic acid undergoes a solid-liquid transition at relatively low temperatures, making it amenable to liquid-phase handling and processing under normal laboratory conditions. The significant boiling point elevation with increased pressure suggests strong intermolecular hydrogen bonding capabilities of the carboxylic acid group.
Vapor pressure analysis reveals that cyclohexanepentanoic acid exhibits extremely low volatility at ambient conditions. Experimental measurements indicate a vapor pressure of 0.0 ± 1.4 mmHg at 25°C [2], classifying it as a compound with very low volatility characteristics. This low vapor pressure is consistent with the presence of the carboxylic acid functional group, which facilitates hydrogen bonding between molecules, thereby reducing the tendency for molecules to escape into the vapor phase.
| Temperature (°C) | Vapor Pressure (mmHg) | Volatility Class |
|---|---|---|
| 25 | 0.0 ± 1.4 | Very Low |
| 37 | < 0.1 (estimated) | Low |
| 50 | < 1.0 (estimated) | Low to Moderate |
| 100 | 1-10 (estimated) | Moderate |
The volatility profile indicates that cyclohexanepentanoic acid will have minimal evaporation losses during storage and handling at room temperature. This characteristic is advantageous for applications requiring stable, non-volatile organic compounds. The temperature dependence of vapor pressure follows typical Clausius-Clapeyron behavior, with exponential increases at elevated temperatures.
The solubility characteristics of cyclohexanepentanoic acid demonstrate a pronounced amphiphilic nature due to the combination of a hydrophobic cyclohexylpentyl chain and a hydrophilic carboxylic acid group. In aqueous systems, the compound exhibits limited solubility estimated at less than 1 g/100 mL water [4], primarily due to the dominant hydrophobic character of the eleven-carbon aliphatic structure.
| Solvent System | Solubility | Mechanism |
|---|---|---|
| Water | Low (< 1 g/100 mL) | Limited by hydrophobic chain |
| Ethanol | High | Hydrogen bonding + hydrocarbon compatibility |
| Chloroform | High | Non-polar interactions |
| Cyclohexane | Moderate to High | Structural similarity |
| n-Octanol | High | Similar polarity characteristics |
In organic solvent systems, cyclohexanepentanoic acid demonstrates high solubility across a broad range of solvents. The compound shows excellent compatibility with alcohols such as ethanol due to hydrogen bonding interactions between the carboxylic acid group and the alcohol functionality. Similarly, high solubility is observed in chloroform and other chlorinated solvents through dipole-induced dipole interactions.
The partition behavior between organic and aqueous phases is characterized by a LogP value of 3.90 [2], indicating strong preference for organic phases. This high partition coefficient suggests that cyclohexanepentanoic acid will preferentially distribute into non-polar environments, making it suitable for applications in organic synthesis and extraction processes.
Cyclohexanepentanoic acid exhibits moderate surface activity characteristics due to its amphiphilic molecular structure. The compound contains a hydrophobic cyclohexylpentyl tail (eleven carbons) and a hydrophilic carboxylic acid head group, creating the fundamental structural requirements for surface-active behavior.
Based on studies of similar cyclohexyl carboxylic acid derivatives, the interfacial tension with water is estimated to be in the range of 20-40 mN/m [5]. This moderate interfacial tension reduction capability positions cyclohexanepentanoic acid as a compound with significant interfacial activity, though not reaching the levels typically associated with dedicated surfactants.
| Interfacial Property | Estimated Value | Classification |
|---|---|---|
| Surface Tension | Not determined | Requires measurement |
| Water-Oil IFT | 20-40 mN/m | Moderate activity |
| Critical Packing | Not applicable | Non-micelle forming |
The surface activity arises from the ability of the carboxylic acid group to interact with polar interfaces while the cyclohexylpentyl chain provides hydrophobic stabilization. However, unlike typical surfactants, cyclohexanepentanoic acid does not form micelles due to its relatively short hydrophobic chain length and the strong hydrogen bonding capabilities of the carboxylic acid group.
The octanol-water partition coefficient (LogP) of 3.90 [2] for cyclohexanepentanoic acid indicates high lipophilicity and strong preference for non-polar environments. This value places the compound in the category of moderately to highly lipophilic organic molecules, with significant implications for its behavior in biological and environmental systems.
| Partition System | LogP Value | Interpretation |
|---|---|---|
| n-Octanol/Water | 3.90 | High lipophilicity |
| Cyclohexane/Water | > 4.0 (estimated) | Very high preference for organic phase |
The high LogP value reflects the dominance of the hydrophobic cyclohexylpentyl structure over the hydrophilic carboxylic acid functionality. This lipophilic character suggests that cyclohexanepentanoic acid will readily partition into lipid membranes, organic solvents, and other non-polar environments.
Molecular factors contributing to lipophilicity include:
The partition coefficient data indicates that cyclohexanepentanoic acid will demonstrate low bioavailability in aqueous biological systems but high accumulation potential in lipid-rich environments. This characteristic profile makes it suitable for applications requiring lipophilic organic compounds with moderate polar functionality.
Irritant